![molecular formula C12H16O4 B1326127 2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene CAS No. 898759-24-5](/img/structure/B1326127.png)
2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the use of inexpensive starting materials and readily attainable reaction conditions . The overall transformation is achieved with one chromatographic purification via NaOH-mediated aldol condensation .Molecular Structure Analysis
The molecular structure of similar compounds displays an intramolecular O-H⋯O hydrogen bond between the hydroxy donor and a ketal O-atom acceptor . In the crystal, intermolecular C-H⋯π interactions connect adjacent molecules into chains parallel to the b axis .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as “(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide”, include a melting point of 193-195 °C, solubility in water at 20°C, and hygroscopic nature .Scientific Research Applications
Wittig Olefination Reagent
It finds its application as a reagent for Wittig olefinations, introducing a 1,3-dioxolane moiety into compounds. This reaction is widely used in organic synthesis to form alkenes from aldehydes or ketones.
These are some of the unique scientific research applications of 2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene based on the available data . Each application contributes significantly to various fields such as biochemistry, pharmacology, and organic chemistry.
Safety and Hazards
properties
IUPAC Name |
2-[(2,5-dimethoxyphenyl)methyl]-1,3-dioxolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-13-10-3-4-11(14-2)9(7-10)8-12-15-5-6-16-12/h3-4,7,12H,5-6,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEFCBOEGMNXCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CC2OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645871 |
Source
|
Record name | 2-[(2,5-Dimethoxyphenyl)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene | |
CAS RN |
898759-24-5 |
Source
|
Record name | 2-[(2,5-Dimethoxyphenyl)methyl]-1,3-dioxolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898759-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(2,5-Dimethoxyphenyl)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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